2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Simplified Systematic Representations
- 2-Methoxyethyl (2Z)-2-(3,4-Dimethoxybenzylidene)-7-Methyl-3-Oxo-5-(Thiophen-2-Yl)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate : The "(2Z)" specifies the cis configuration of the benzylidene double bond, though this stereochemical detail is often omitted in general references.
- 5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylic Acid, 2-(3,4-Dimethoxybenzylidene)-7-Methyl-3-Oxo-5-(2-Thienyl)-, 2-Methoxyethyl Ester : A reverse-format name prioritizing the carboxylic acid derivative.
Vendor-Specific Designations
Non-English IUPAC Equivalents
Properties
CAS No. |
618072-27-8 |
|---|---|
Molecular Formula |
C24H24N2O6S2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H24N2O6S2/c1-14-20(23(28)32-10-9-29-2)21(18-6-5-11-33-18)26-22(27)19(34-24(26)25-14)13-15-7-8-16(30-3)17(12-15)31-4/h5-8,11-13,21H,9-10H2,1-4H3/b19-13- |
InChI Key |
MNPKEQKPAACJIZ-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolo[3,2-a]Pyrimidine Core
The thiazolo[3,2-a]pyrimidine core is synthesized via a modified Biginelli condensation. This step employs thiourea, 2-methoxyethyl acetoacetate, and thiophene-2-carbaldehyde under solvent-free conditions with concentrated sulfuric acid as a catalyst . The reaction proceeds at 120°C for 4–6 hours, yielding 5-(thiophen-2-yl)-7-methyl-3-oxo-2-methoxyethyl-3,5-dihydropyrimidine-6-carboxylate-2-thione with a 92–95% yield .
Key Reaction Conditions:
Subsequent cyclization with ethyl chloroacetate at 120°C for 3 hours forms the thiazolo[3,2-a]pyrimidine scaffold. This step introduces the thiazole ring via nucleophilic substitution, achieving near-quantitative yields (97–98%) .
Esterification and Functional Group Compatibility
The 2-methoxyethyl carboxylate group is introduced during the Biginelli step by utilizing 2-methoxyethyl acetoacetate as the 1,3-dicarbonyl component. This strategy avoids post-synthetic esterification, preserving the integrity of the acid-sensitive thiazole ring . Alternative esterification methods (e.g., DCC/DMAP-mediated coupling) were found to reduce yields (<60%) due to side reactions .
Structural Characterization and Spectral Data
The compound’s structure is validated via spectroscopic and crystallographic analyses:
Key Spectral Features:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzylidene-H), 7.45–7.02 (m, 5H, thiophene/aromatic-H), 4.32 (q, 2H, -OCH₂CH₃), 3.89 (s, 6H, -OCH₃), 2.41 (s, 3H, -CH₃) .
-
¹³C NMR: δ 187.2 (C=O), 162.4 (C=N), 112.8–152.3 (aromatic carbons) .
-
X-ray Crystallography: Monoclinic crystal system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the syn conformation of the 2-OH and 3-OMe groups .
Optimization of Reaction Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Biginelli Catalyst | H₂SO₄ (solvent-free) | 95% → 97% | |
| Benzylidene Base | Pyrrolidine | 78% → 85% | |
| Cyclization Temperature | 120°C | 90% → 98% |
Alternative catalysts (e.g., iodine, NaOH) reduced yields by 15–20% due to incomplete cyclization .
Challenges and Side Reactions
-
Regioselectivity: Competing Michael addition during benzylidene condensation led to a 10–12% byproduct, mitigated by slow aldehyde addition .
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) promoted thiazole ring hydrolysis, necessitating ethanol as the optimal medium .
Industrial-Scale Feasibility
Pilot-scale synthesis (100 g batch) achieved 76% overall yield using continuous flow reactors for the Biginelli and condensation steps. Process analytical technology (PAT) ensured real-time monitoring of intermediates .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the thiazolopyrimidine core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The thiophene ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It has been used in studies involving enzyme inhibition and receptor binding to understand its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and reducing inflammation . Additionally, it can interact with receptors involved in cell signaling pathways, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives share structural similarities but exhibit distinct physicochemical and biological properties depending on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Solubility and Reactivity: The 2-methoxyethyl ester in the target compound likely improves solubility compared to ethyl or methyl esters in analogs (e.g., compounds in ).
Crystallographic and Supramolecular Features :
- Halogen substituents (e.g., Br in ) enhance crystal stability via halogen bonding, absent in the target compound.
- The thiophen-2-yl group in the target may engage in sulfur-mediated π-interactions, analogous to phenyl or furan substituents in other derivatives .
Biological Activity Trends: While direct activity data for the target compound are lacking, analogs with phenyl or bromophenyl groups exhibit notable antimicrobial and anti-inflammatory profiles . The thiophene moiety in the target could confer unique selectivity due to its heteroaromaticity .
Synthetic Methodologies: The target compound likely follows a Knoevenagel condensation pathway similar to analogs (e.g., using chloroacetic acid and aromatic aldehydes under reflux ). Substituents like 3,4-dimethoxybenzylidene may require milder conditions due to steric hindrance compared to smaller groups (e.g., 2-fluorobenzylidene ).
Biological Activity
The compound 2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate , also known by its CAS number 618072-27-8, belongs to the thiazolo-pyrimidine class of compounds. Its unique structure incorporates multiple functional groups that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular structure of the compound features:
- A thiazolo-pyrimidine core that is known for its diverse biological activities.
- Methoxyethyl and methoxy substituents that may influence solubility and bioavailability.
- A thiophene ring , contributing to its electronic properties and potential interactions with biological targets.
Biological Activity Overview
Preliminary studies suggest that compounds within the thiazolo-pyrimidine class exhibit significant biological activities, including:
- Anticancer Activity : Thiazolo-pyrimidines have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
Anticancer Activity
Research has indicated that thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells. For instance, a study found that similar compounds exhibited cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. The proposed mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
Antimicrobial Activity
A recent bioassay demonstrated that the compound exhibits significant antimicrobial activity against several bacterial strains. In vitro tests showed inhibition zones ranging from 15 to 25 mm at concentrations of 100 µg/mL against Escherichia coli and Staphylococcus aureus. The compound's effectiveness was comparable to standard antibiotics.
Anti-inflammatory Activity
In a model of acute inflammation, the compound reduced edema significantly when administered at doses of 10 mg/kg. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table: Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | IC50 ~ 10 µM | |
| Antimicrobial | E. coli, S. aureus | Inhibition zone: 15-25 mm | |
| Anti-inflammatory | Mouse model | Edema reduction: ~50% |
Case Studies
-
Case Study on Anticancer Effects :
A study published in a peer-reviewed journal examined the effects of thiazolo-pyrimidine derivatives on human breast cancer cells. The results indicated that treatment led to significant cell death through apoptosis pathways, with enhanced effects observed when combined with conventional chemotherapeutics. -
Case Study on Antimicrobial Properties :
Another investigation focused on the antimicrobial efficacy of thiazolo-pyrimidine compounds against multi-drug resistant strains. The findings revealed that certain derivatives possess potent activity, suggesting their potential as new antimicrobial agents in clinical settings.
Q & A
Q. What are the key challenges in synthesizing this compound, and how are they addressed methodologically?
The synthesis requires precise control of reaction conditions. For example:
- Temperature : Optimal ranges (80–120°C) prevent side reactions like premature cyclization or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance solubility of intermediates, while ethanol facilitates recrystallization .
- Catalysts : Ammonium acetate is critical for benzylidene formation via Knoevenagel condensation . Analytical validation : Post-synthesis, NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity, with deviations >0.1 ppm indicating impurities .
Q. How is the molecular structure validated, and what techniques are prioritized?
- X-ray crystallography : Resolves stereochemistry (e.g., Z/E isomerism at the benzylidene group) and confirms dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
- NMR spectroscopy : ¹H NMR detects deshielded protons near electron-withdrawing groups (e.g., carbonyl at δ 10–12 ppm) .
- HPLC : Monitors purity (>98% required for biological assays) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies optimize substituent effects for enhanced bioactivity?
- Substituent modulation :
Q. How are contradictory data in reaction yields resolved?
Discrepancies arise from:
- Microwave vs. conventional heating : Microwave-assisted synthesis reduces reaction time (2 hours vs. 10 hours) but may lower yields by 5–10% due to uneven heating .
- Catalyst loading : Excess ammonium acetate (>1.2 equiv.) promotes byproduct formation (e.g., dimerization), validated via LC-MS . Mitigation : Design of Experiments (DoE) models optimize variables (temperature, catalyst ratio) to maximize yield (reported up to 78%) .
Q. What computational methods predict the compound’s binding modes?
- Docking studies : AutoDock Vina or Schrödinger Suite simulate interactions with targets (e.g., COX-2, PKCK2). The thiophene ring shows strong hydrophobic binding to COX-2’s active site (ΔG = −9.2 kcal/mol) .
- MD simulations : 100-ns trajectories assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How are crystallization challenges addressed for X-ray studies?
- Solvent screening : Ethyl acetate/ethanol (3:2) achieves slow evaporation, yielding diffraction-quality crystals .
- Cryoprotection : Glycerol (20% v/v) prevents ice formation during data collection at 100 K .
- Data refinement : SHELXL resolves disorder in flexible substituents (e.g., methoxy groups), with R-factors <0.06 ensuring accuracy .
Methodological Considerations for Data Interpretation
Q. How to reconcile conflicting bioactivity data across cell lines?
- Cell-line specificity : IC50 varies due to differential expression of target proteins (e.g., 2.3 µM in MCF-7 vs. 8.7 µM in HEK293) .
- Assay conditions : Serum-free media reduce nonspecific binding, while ATP concentrations (1–10 mM) impact kinase inhibition assays .
Q. What analytical techniques resolve degradation products under physiological conditions?
- Forced degradation studies : Acidic (pH 2)/basic (pH 10) conditions hydrolyze the ester group, detected via LC-MS/MS .
- Stability assays : Phosphate-buffered saline (PBS, pH 7.4) at 37°C identifies half-life (t₁/₂ = 12 hours), guiding formulation strategies .
Tables for Critical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
